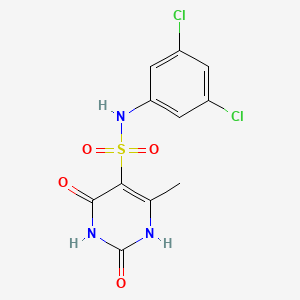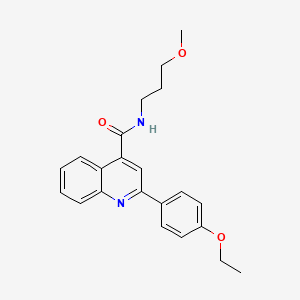![molecular formula C22H23N3O2 B4650148 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4650148.png)
2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline
Descripción general
Descripción
2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline, also known as MPQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPQ belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antimalarial, and antibacterial effects.
Mecanismo De Acción
The mechanism of action of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline has also been shown to inhibit the growth of malaria parasites by interfering with their metabolic pathways. The exact mechanism by which 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline exerts its antibacterial effects is not known, but it may involve the inhibition of bacterial DNA synthesis.
Biochemical and Physiological Effects:
2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of malaria parasites, and have antibacterial effects. 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline in lab experiments is its high purity and yield. 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline is also a well-studied compound, which makes it a suitable candidate for scientific research. However, one of the limitations of using 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline in lab experiments is its potential toxicity. 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline has been shown to have cytotoxic effects on cancer cells, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for further research on 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline. One area of research is the development of new derivatives of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline with enhanced biological activity. Another area of research is the investigation of the potential use of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline as a diagnostic tool for cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline and its potential applications in the treatment of neurological disorders.
Conclusion:
In conclusion, 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline is a well-studied compound with potential therapeutic applications. Its synthesis method has been optimized to achieve high yields and purity, making it a suitable candidate for scientific research. 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline has been shown to have antitumor, antimalarial, and antibacterial effects, as well as neuroprotective effects. While there are advantages and limitations to using 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline in lab experiments, there are several future directions for further research on this compound.
Aplicaciones Científicas De Investigación
2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antimalarial, and antibacterial effects. 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline has also been investigated for its potential use as a diagnostic tool for cancer. In addition, 2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Propiedades
IUPAC Name |
(3-methoxyphenyl)-[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-14-21(23-20-9-4-3-8-19(16)20)24-10-12-25(13-11-24)22(26)17-6-5-7-18(15-17)27-2/h3-9,14-15H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLMNQXOIYKEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4650073.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4650075.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B4650099.png)
![4,4'-[(2,5-dimethyl-1,3-dioxane-2,5-diyl)bis(oxybut-2-yne-4,1-diyl)]dimorpholine](/img/structure/B4650104.png)
![N-[3-(acetylamino)phenyl]-2-(propylthio)benzamide](/img/structure/B4650109.png)
![N-(4-chlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4650111.png)

![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4650122.png)
![2-({2-[(3-chlorophenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4650129.png)

![2-(4-chloro-3-nitrophenyl)-4-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4650139.png)
![8-methoxy-4-methyl-3-[2-(3-nitrophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B4650143.png)
![5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4650152.png)
![N-(tert-butyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4650155.png)